molecular formula C16H17N7O2S B2541443 N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058231-99-4

N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B2541443
CAS-Nummer: 1058231-99-4
Molekulargewicht: 371.42
InChI-Schlüssel: HRKVZEFNOYIDCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule of high interest in medicinal chemistry and biochemical research. This compound features a triazolopyrimidine core, a privileged scaffold in drug discovery known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites. The molecular structure integrates a 3-ethyl-triazolo[4,5-d]pyrimidine group linked via a thioacetamide bridge to an N-(3-acetamidophenyl) moiety, suggesting potential as a key intermediate or investigational tool. Compounds within the triazolopyrimidine class have been investigated for a range of biological activities. Related analogs, specifically those with a triazolo pyrimidin base structure, have been identified in patent literature as possessing therapeutic potential for the treatment and prevention of disorders such as thrombotic stroke, transient ischemic attack, myocardial infarction, and angina pectoris . The mechanism of action for this class of compounds often involves the modulation of purinergic signaling pathways or enzyme inhibition. Researchers can utilize this reagent as a core building block for the synthesis of more complex derivatives, as a reference standard in analytical studies, or as a pharmacologically active compound in in vitro bio-screening assays to explore its effects on specific biological targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVZEFNOYIDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, identified by its CAS number 1058231-99-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse pharmacological properties. The presence of the thioacetyl group and the acetamidophenyl moiety further enhances its potential bioactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have shown activity against a range of bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
31dMicrococcus luteus, MRSA, S. aureus1–8 μg/mL
31bA. flavus, C. albicans0.5–4 μg/mL

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedEC50 Value (µg/mL)Reference
24HepG210.28
25MCF78.107

These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting that N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may also possess similar properties.

The biological activity of this compound is likely attributed to its ability to interfere with cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and inhibition of kinase pathways such as ERK1/2 .

Case Studies

Several case studies have highlighted the effectiveness of triazole-containing compounds:

  • Study on Antimicrobial Properties : A study screened various triazole derivatives for their antimicrobial efficacy against resistant strains. The results indicated that certain substitutions significantly enhanced activity against E. coli and Pseudomonas aeruginosa .
  • Anticancer Efficacy : Another study focused on the anticancer properties of thiadiazole derivatives showed that specific modifications could increase cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The triazolo[4,5-d]pyrimidine core is a shared feature among several analogs, but substituents vary significantly, influencing physicochemical and biological properties:

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-Ethyl, 7-(thioacetamide), 3-acetamidophenyl Thioether, acetamide, aryl
9b () Triazolo[4,5-d]pyrimidine 3-(4-methylbenzyl), 7-(benzo[d]oxazol-2-ylthio) Benzoxazole, thioether, tertiary amine
4a () Quinoxaline 2-(thioacetamide), 4-chlorophenyl, pyrimidine substituents Thioether, chlorophenyl, hydroxypyrimidine
7d () Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(thioaniline), acrylamide Acrylamide, benzyl, thioether
vicasinabinum () Triazolo[4,5-d]pyrimidine 3-tert-Butyl, 7-(pyrrolidin-3-ol), tetrazole Hydroxyl, tetrazole, tert-butyl

Key Observations :

  • The 3-ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzyl in 9b or tert-butyl in vicasinabinum) .
  • The thioacetamide linker provides flexibility and sulfur-mediated interactions, contrasting with rigid acrylamide (7d) or benzoxazole (9b) linkers .
Pharmacological Activity
  • Target Compound : Likely targets kinase or epigenetic enzymes due to triazolo-pyrimidine’s affinity for ATP-binding pockets .
  • 9b and 9d () : Demonstrated inhibitory activity against Bona-fide epigenetic targets (e.g., EZH2/HDACs), attributed to benzoxazole-thioether motifs .
  • vicasinabinum () : Proposed for viral infections, leveraging pyrrolidin-ol and tetrazole groups for solubility and target engagement .
  • 4a (): Quinoxaline-based analogs show antimicrobial activity, linked to chlorophenyl and hydroxypyrimidine substituents .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Key Influencing Factors Reference
Target Compound Not reported Moderate (polar acetamide) 3-Ethyl (lipophilic), thioether (polar)
9b 154–155 Low Benzoxazole (rigid), methylbenzyl
9e 89–90 High Morpholinomethyl (polar)
4a 230–232 Low Quinoxaline (rigid), chlorophenyl
Compound 24 () 143–145 Moderate Pyrido-thieno-pyrimidine, acetyl

Trends :

  • Bulky aryl groups (e.g., quinoxaline in 4a) increase melting points but reduce solubility .
  • Polar substituents (e.g., morpholinomethyl in 9e) enhance solubility despite lower melting points .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.